

Unveiling the Journey of 3-(4-Aminophenyl)propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Aminophenyl)propionic acid

Cat. No.: B1265867

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid, a molecule of significant interest in modern chemical and pharmaceutical sciences, possesses a rich yet often overlooked history. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of this compound, offering a valuable resource for researchers and professionals in drug development. While its contemporary applications, notably as a linker in Proteasome Targeting Chimeras (PROTACs) and in peptide synthesis, are well-documented, its origins trace back to early explorations in organic chemistry. This document aims to illuminate the foundational studies that first brought this compound to light, detailing the experimental protocols of its initial synthesis and presenting key physicochemical data in a clear, comparative format.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-Aminophenyl)propionic acid** is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Data for **3-(4-Aminophenyl)propionic Acid**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
CAS Registry Number	2393-17-1	[1]
Melting Point	133-137 °C	
Appearance	Solid	

Historical Synthesis and Discovery

The initial synthesis of **3-(4-Aminophenyl)propionic acid** is rooted in the chemical transformations of aromatic nitro compounds, a common strategy in classical organic synthesis. The most probable and historically significant route to this amine is through the reduction of its nitro precursor, 3-(4-Nitrophenyl)propionic acid. This transformation is a fundamental reaction in organic chemistry, and its application to this specific molecule represents a key step in its history.

Experimental Protocol: Synthesis of 3-(4-Aminophenyl)propionic acid via Reduction of 3-(4-Nitrophenyl)propionic acid

The following protocol outlines a plausible historical method for the synthesis of **3-(4-Aminophenyl)propionic acid**. This procedure is based on well-established reduction methods for aromatic nitro compounds from the early 20th century.

Materials:

- 3-(4-Nitrophenyl)propionic acid
- Tin (Sn) metal, granulated
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution

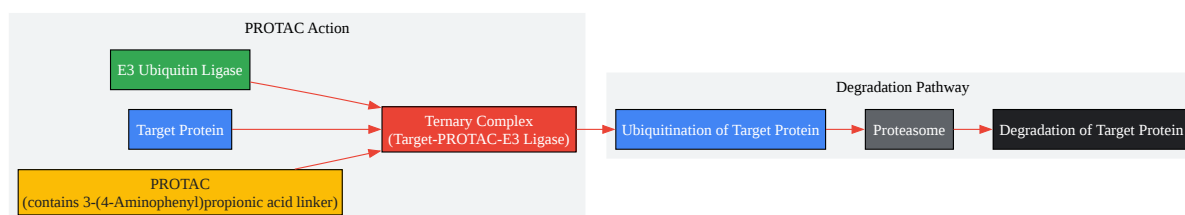
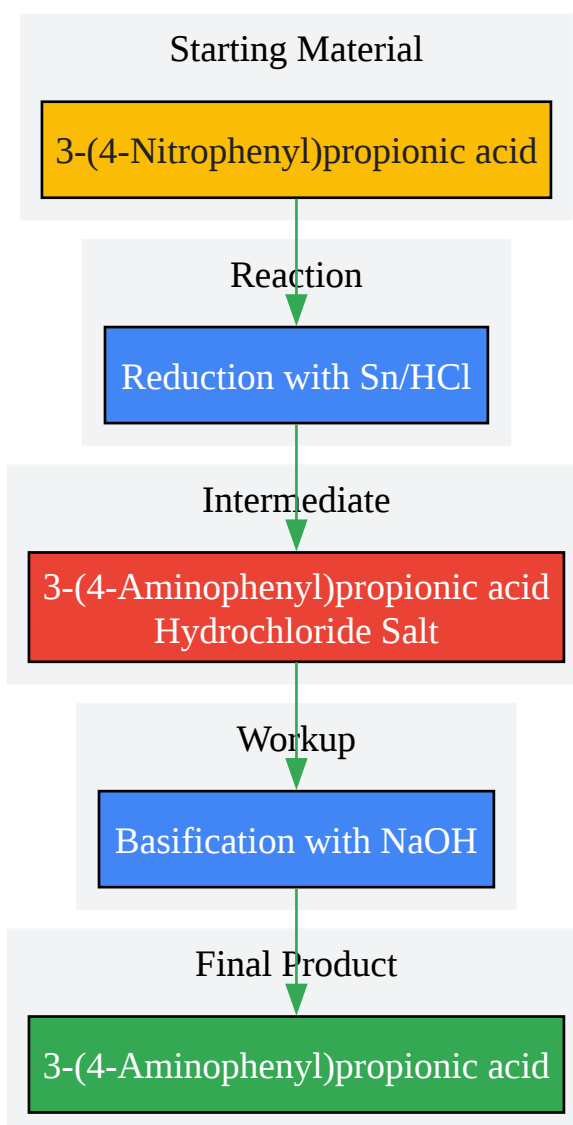
- Ethanol
- Water
- Litmus paper or pH indicator

Procedure:

- **Reduction of the Nitro Group:** In a round-bottom flask equipped with a reflux condenser, a mixture of 3-(4-Nitrophenyl)propionic acid and granulated tin is prepared. Concentrated hydrochloric acid is added portion-wise to the mixture with gentle swirling. The reaction is exothermic and may require cooling in an ice bath to control the temperature. After the initial reaction subsides, the mixture is heated under reflux for several hours until the reduction of the nitro group is complete. The completion of the reaction can be monitored by the disappearance of the yellow color of the nitro compound.
- **Isolation of the Amine Salt:** Upon completion of the reduction, the reaction mixture contains the hydrochloride salt of **3-(4-Aminophenyl)propionic acid**. The excess tin is removed by filtration. The filtrate is then cooled, leading to the potential crystallization of the amine salt.
- **Liberation of the Free Amine:** The filtered solution (or the redissolved amine salt) is treated with a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This step neutralizes the hydrochloric acid and precipitates the free **3-(4-Aminophenyl)propionic acid**.
- **Purification:** The precipitated crude product is collected by filtration and washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol-water mixture, to yield pure **3-(4-Aminophenyl)propionic acid**.
- **Characterization:** The identity and purity of the synthesized compound would have been historically confirmed by its melting point and elemental analysis.

Logical Workflow of the Historical Synthesis

The logical progression of the synthesis is depicted in the following workflow diagram.



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References

- 1. 3-(3-Aminophenyl)propionic acid | C₉H₁₁NO₂ | CID 2735406 - PubChem [pubchem.ncbi.nlm.nih.gov]
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